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molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B8816794
M. Wt: 183.21 g/mol
InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953457

Procedure details

To 2-hydrazinoquinoline (15.9 grams; 0.1 mole) in 70 milliliters xylene was added 13.0 grams (0.11 mole) methyl orthoacetate (13.0 grams; 0.11 mole). The stirred solution was refluxed for four hours, during which the methanol that distilled from the reaction was collected. The reaction mixture was cooled overnight, and filtered to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product. It was recrystallized from 1-butanol, yield, 9.0 grams, m.p., 166°-7°C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
methyl orthoacetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:2].[C:13]([O-])([O-])(OC)[CH3:14].CO>C1(C)C(C)=CC=CC=1>[CH3:13][C:14]1[N:4]2[C:5]3[C:10]([CH:11]=[CH:12][C:3]2=[N:1][N:2]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
N(N)C1=NC2=CC=CC=C2C=C1
Name
methyl orthoacetate
Quantity
13 g
Type
reactant
Smiles
C(C)(OC)([O-])[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
that distilled from the reaction
CUSTOM
Type
CUSTOM
Details
was collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product
CUSTOM
Type
CUSTOM
Details
It was recrystallized from 1-butanol
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
m.p., 166°-7°C.

Outcomes

Product
Name
Type
Smiles
CC1=NN=C2N1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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